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Compound of Interest

Compound Name: 2-Phenylquinolin-8-ol

Cat. No.: B184250 Get Quote

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 2-Phenylquinolin-8-ol

Introduction
2-Phenylquinolin-8-ol, also known as 2-phenyl-8-quinolinol (CAS 6961-25-7), is a heterocyclic

aromatic compound featuring a phenyl group at the 2-position of a quinolin-8-ol backbone.[1][2]

Its molecular formula is C₁₅H₁₁NO, with a molecular weight of 221.25 g/mol .[1][3] This

structure, combining the well-known chelating properties of 8-hydroxyquinoline with the steric

and electronic influence of a phenyl substituent, makes it a molecule of interest in medicinal

chemistry and materials science.

While the compound is commercially available, comprehensive spectral analyses are not

widely disseminated in peer-reviewed literature. This guide provides a detailed technical

overview of the expected Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data

for 2-Phenylquinolin-8-ol. The analysis is based on established chemical principles and

spectral data from analogous compounds, such as monohydroxyquinolines and substituted

quinolines.[4][5]

Mass Spectrometry Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the

structure of a compound through its fragmentation pattern. For 2-Phenylquinolin-8-ol,
Electron Ionization (EI) is a common method.
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Predicted Fragmentation Pathway
Under EI conditions (typically 70 eV), 2-Phenylquinolin-8-ol is expected to form a stable

molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 221. The subsequent fragmentation is

dictated by the stability of the quinoline ring system and the presence of the hydroxyl group.

The primary fragmentation pathway for hydroxyquinolines involves the sequential loss of

neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).[4] The presence of

the stable phenyl group also influences the fragmentation.

The proposed pathway is as follows:

Molecular Ion Formation: The initial molecule is ionized to form the molecular ion, M⁺•, at

m/z 221.

Loss of CO: The molecular ion loses a molecule of carbon monoxide from the phenolic ring,

a characteristic fragmentation for hydroxyquinolines, resulting in a fragment at m/z 193.[4]

Loss of HCN: The fragment at m/z 193 can subsequently lose a molecule of hydrogen

cyanide from the heterocyclic ring, yielding a fragment at m/z 166.

Formation of Phenyl Cation: Cleavage of the bond between the phenyl and quinoline rings

can produce the stable phenyl cation at m/z 77.

Quantitative Data: Predicted Mass Spectrum
The following table summarizes the major expected peaks in the EI mass spectrum of 2-
Phenylquinolin-8-ol.
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m/z Value
Proposed
Fragment Ion

Formula Notes

221 [C₁₅H₁₁NO]⁺• M⁺• Molecular Ion

220 [C₁₅H₁₀NO]⁺ [M-H]⁺
Loss of a hydrogen

radical

193 [C₁₄H₁₁N]⁺• [M-CO]⁺•
Loss of carbon

monoxide[4]

166 [C₁₃H₁₀]⁺• [M-CO-HCN]⁺•
Subsequent loss of

hydrogen cyanide[4]

77 [C₆H₅]⁺ Phenyl Cation

Fission of the C-C

bond to the quinoline

ring

Visualization of Fragmentation Pathway
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FT-IR Analysis Workflow
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Mass Spectrometry Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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